![molecular formula C24H23NO4S B406562 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 333351-29-4](/img/structure/B406562.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide, commonly known as AMN082, is a potent and selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant interest in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
A study by Choi, Seo, Son, and Lee (2008) on a similar compound, 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, involved the synthesis and examination of its molecular structure, highlighting the compound's relevance in the field of organic synthesis and structural chemistry (Choi, Seo, Son, & Lee, 2008).
Synthesis of Furonaphthoquinones
Research by Kakisawa and Tateishi (1970) involved synthesizing furonaphthoquinones, which are related to the given compound, showcasing its potential in creating novel chemical entities with diverse applications (Kakisawa & Tateishi, 1970).
Nonlinear Optical Applications
A study by Satheeshchandra et al. (2020) on a novel methyl furan-based chalcone derivative demonstrated its potential for nonlinear optical applications, suggesting similar possibilities for the compound (Satheeshchandra et al., 2020).
Synthesis of Potentially Bioactive Compounds
Research by Abdel Hafez, Ahmed, and Haggag (2001) involved the synthesis of potentially bioactive compounds from visnaginone, a structurally related compound, indicating the potential of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide in pharmaceutical research (Abdel Hafez, Ahmed, & Haggag, 2001).
Antiprotozoal Agents
Ismail, Brun, Wenzler, Tanious, Wilson, and Boykin (2004) synthesized compounds with a furan moiety for use as antiprotozoal agents, suggesting a similar application for the compound in focus (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-13-10-14(2)24(15(3)11-13)30(27,28)25-21-12-20-22(16(4)26)17(5)29-23(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSYSCKPFFVDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

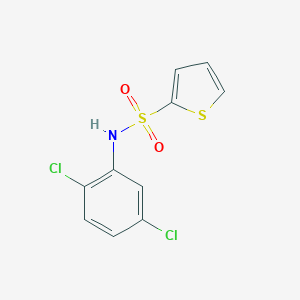
![methyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406480.png)
![ethyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406482.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406483.png)
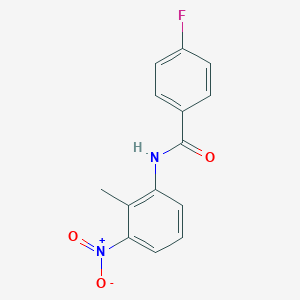
![N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B406489.png)
![2-nitro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B406490.png)
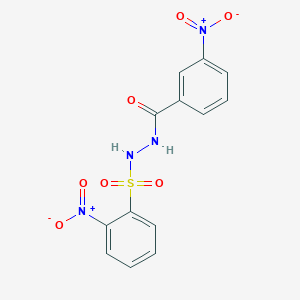
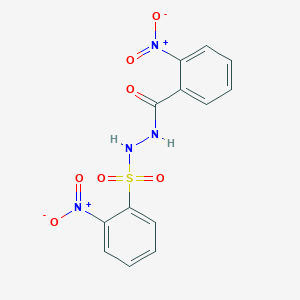
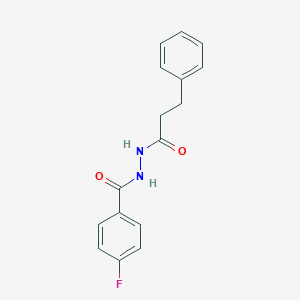

![3-bromo-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B406498.png)
![4-methoxy-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B406499.png)
![N'-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide](/img/structure/B406501.png)